1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole
Description
This compound consists of a 1,2,3-benzotriazole core substituted at the 1-position with a methyl group bearing a sulfanyl (-S-) linkage to a 1,3-benzothiazole moiety (Fig. 1). The benzothiazole group is a bicyclic structure containing a benzene fused to a thiazole (sulfur and nitrogen heteroatoms), which confers distinct electronic and steric properties . This hybrid structure is of interest due to the pharmacological and material science applications of benzotriazoles and benzothiazoles, such as corrosion inhibition, antimicrobial activity, and photophysical behavior .
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-3-7-12-10(5-1)16-17-18(12)9-19-14-15-11-6-2-4-8-13(11)20-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYIXOZWARDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable benzothiazole derivative. One common method includes the nucleophilic substitution reaction where benzotriazole is reacted with a halomethyl benzothiazole in the presence of a base . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its activity against resistant strains of bacteria highlights its potential in combating infections where traditional antibiotics fail .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to assess its effectiveness in vivo .
Materials Science Applications
Corrosion Inhibitors
Due to its benzothiazole structure, this compound is being explored as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces can prevent oxidation and degradation, particularly in harsh environments. Laboratory tests have shown promising results in reducing corrosion rates in metals exposed to aggressive media .
Polymer Additives
In polymer science, this compound is being studied as an additive to enhance the thermal stability of polymers. Its incorporation into polymer matrices can improve resistance to thermal degradation and prolong material lifespan under elevated temperatures .
Environmental Applications
Photostability Enhancer
The compound's ability to absorb UV light makes it a candidate for use as a photostability enhancer in various formulations, including coatings and plastics. This application is crucial for products exposed to sunlight, as it can extend their functional life by preventing UV-induced degradation .
Pesticide Formulation
Research has suggested that incorporating this compound into pesticide formulations can enhance their effectiveness by improving stability and reducing photodegradation when exposed to sunlight. This application could lead to more sustainable agricultural practices by minimizing the frequency of pesticide applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole
- Structure : Features a nitroimidazole substituent connected via a propyl chain to benzotriazole.
- Synthesis : Prepared by alkylation of benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole in DMF with K₂CO₃, yielding 79.5% .
- Properties : Melting point 167–169°C; exhibits antibacterial and antiprotozoal activity due to the nitroimidazole moiety .
- Contrast : The nitroimidazole group introduces strong electron-withdrawing effects, enhancing redox activity compared to the benzothiazole-sulfanyl group in the target compound.
1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
- Structure : Substituted with a 4-fluorobenzyl group.
- Properties : Fluorine’s electronegativity increases lipophilicity and metabolic stability .
1-[Morpholin-4-yl(phenyl)methyl]-1H-1,2,3-benzotriazole
- Structure : Contains a morpholine (oxygen and nitrogen heteroatoms) and phenyl group.
- Properties : Morpholine enhances solubility in polar solvents; used in medicinal chemistry for its hydrogen-bonding capability .
- Contrast : The morpholine substituent introduces basicity and water solubility, unlike the hydrophobic benzothiazole-sulfanyl group .
Compounds with Sulfur-Containing Substituents
Benzo[1,2,3]dithiazole Derivatives
- Structure : Benzene fused to a dithiazole (two sulfur atoms) instead of benzothiazole.
- Contrast : The dithiazole core lacks the nitrogen atom present in benzothiazole, altering electronic interactions in catalysis .
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
- Structure : Dimeric benzotriazole with a chloropropyl linker.
- Properties : High molecular weight (312.76 g/mol); predicted boiling point 546.2°C; chlorine atom enhances reactivity in nucleophilic substitutions .
- Contrast: The dimeric structure may exhibit stronger π-π stacking but reduced solubility compared to the monomeric target compound .
Biological Activity
1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a benzotriazole ring, which enhances its biological activity. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₉N₃S₂ |
| Molecular Weight | 273.35 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds demonstrated moderate antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Benzothiazole Derivative A | Bacillus subtilis | 16 μg/mL |
| Benzothiazole Derivative B | Candida albicans | 25 μg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study reported that derivatives of benzothiazoles showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Inhibitory effects on enzymes such as α-amylase have been noted, suggesting potential applications in diabetes management. The compound demonstrated significant inhibition rates comparable to standard drugs like acarbose .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- GABA Receptors : The compound binds effectively to GABA(A) receptors, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological disorders .
- Enzyme Interactions : The inhibition of α-amylase suggests that the compound may interfere with carbohydrate metabolism, which is crucial in diabetes management .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A comparative analysis showed that compounds similar to this compound had superior antimicrobial activity against specific pathogens compared to traditional antibiotics .
- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the common synthetic routes for 1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole?
The synthesis typically involves alkylation or condensation reactions. For example, benzotriazole derivatives can react with benzothiazolethiol groups under nucleophilic substitution conditions. A stepwise approach includes:
- Step 1: Activation of the benzotriazole core using alkylating agents (e.g., methyl iodide or chloromethyl derivatives) to introduce a reactive methylene group.
- Step 2: Thiolation with 1,3-benzothiazole-2-thiol in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity and substituent positions.
- X-ray Crystallography: Resolves crystal packing and molecular geometry, as demonstrated for similar benzotriazole derivatives .
- IR Spectroscopy: Identifies functional groups like C-S and C-N bonds.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula. Cross-referencing data with computational predictions (e.g., DFT-optimized structures) enhances reliability .
Q. What are the critical handling and storage considerations for this compound?
- Stability: Predicted pKa (~1.55) suggests sensitivity to basic conditions. Store in anhydrous environments to prevent hydrolysis .
- Thermal Sensitivity: Predicted boiling point (~546°C) indicates high thermal stability, but decomposition risks exist under prolonged heating .
- Safety: Use gloveboxes for air-sensitive steps, as benzothiazolethiol derivatives may release volatile sulfur compounds .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzothiazole sulfanyl group may act as an electron-withdrawing moiety, influencing charge distribution .
- Molecular Docking: Model interactions with biological targets (e.g., enzymes) to guide drug design. Studies on analogous compounds show benzotriazole derivatives binding to catalytic pockets via π-π stacking .
Q. How can researchers resolve contradictions in reported biological activity data for benzotriazole-benzothiazole hybrids?
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., halogens, methyl groups) and assess bioactivity trends. For instance, fluorination at specific positions in benzothiazole derivatives enhances antimicrobial potency .
- In Silico ADMET Profiling: Use tools like SwissADME to predict pharmacokinetic properties, filtering false positives caused by poor bioavailability .
Q. What strategies optimize this compound for applications in material science?
- Functional Group Modification: Introduce electron-donating groups (e.g., -OCH₃) to the benzotriazole core to tune electronic properties for organic semiconductors.
- Solvatochromic Studies: Analyze UV-Vis absorption in solvents of varying polarity to assess charge-transfer efficiency. Similar benzotriazole-thiazole hybrids exhibit solvatochromism, making them suitable for optoelectronic devices .
Q. How does the benzothiazole sulfanyl group influence reaction mechanisms in synthetic chemistry?
The sulfanyl moiety acts as a leaving group in nucleophilic substitution reactions. For example, in the presence of amines, it facilitates the formation of benzotriazole-amine conjugates, as observed in analogous compounds . Kinetic studies (e.g., monitoring via HPLC) can quantify substitution rates under varying pH conditions .
Theoretical and Methodological Considerations
- Align experimental design with theoretical frameworks to ensure reproducibility. For instance, hypothesis-driven approaches (e.g., testing electronic effects on reactivity) should integrate computational predictions and empirical validation .
- Use reaction fundamentals (e.g., Hammond’s postulate) to interpret kinetic data and optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
